molecular formula C10H19NO4 B1603712 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid CAS No. 94994-39-5

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid

Cat. No.: B1603712
CAS No.: 94994-39-5
M. Wt: 217.26 g/mol
InChI Key: JELISUHKJFFCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Isomerism

The compound exhibits functional group isomerism due to the spatial arrangement of its substituents. Potential isomers include:

  • Positional isomers : Variants with the Boc-methylamino group at positions 2 or 3 of the butanoic acid chain.
  • Stereoisomers : While the molecule lacks chiral centers, related derivatives (e.g., carnitine analogs) show stereochemical diversity.
Isomer Type Example Compound Molecular Formula Distinguishing Feature
Functional Group Propionylcarnitine C₁₀H₁₉NO₄ Esterified propionyl group instead of Boc
Positional 3-(Boc-methylamino)butanoic acid C₁₀H₁₉NO₄ Substituent at position 3

CAS Registry Number Validation and Cross-Referencing

The CAS Registry Number 94994-39-5 uniquely identifies this compound in chemical databases. Cross-referencing confirms its validity:

Database Entry Confirmation Source Citation
PubChem CID 10656390
ChemSpider ID 260175 (related Boc-GABA)
HMDB HMDB0341354 (structural analog)
Commercial Catalogs Sigma-Aldrich, TCI Chemical

Discrepancies in naming conventions (e.g., hyphen placement in "tert-butoxycarbonyl") do not affect CAS validity, as the registry prioritizes structural uniqueness over nomenclature variations.

Cross-Referencing Challenges

  • Propionylcarnitine (CAS 20064-19-1) shares the same molecular formula but differs in functional groups, highlighting the importance of structural verification.
  • Methyl 4-((tert-butoxycarbonyl)amino)butanoate (CAS 85909-04-2) illustrates how esterification alters properties while retaining the Boc-protected amine.

Properties

IUPAC Name

4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11(4)7-5-6-8(12)13/h5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAKQDWAISFHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94994-39-5
Record name 4-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Boc Protection and Methylation of 4-Aminobutanoic Acid

A straightforward approach involves starting from 4-aminobutanoic acid or its derivatives, followed by:

  • Protection of the amino group with tert-butoxycarbonyl anhydride (Boc2O) under basic conditions (e.g., triethylamine).
  • Subsequent methylation of the Boc-protected amine using methylating agents such as methyl iodide or dimethyl sulfate.

This method requires careful control of reaction conditions to avoid over-alkylation or side reactions with the carboxylic acid group.

Asymmetric Synthesis via Chiral Intermediates

A more sophisticated and scalable method is described in the literature for orthogonally protected β-hydroxy γ-amino acids, which can be adapted for the target compound. The process involves:

  • Formation of enolates from chiral oxazolidinone derivatives.
  • Reaction with tert-butyl methyl(2-oxoethyl)carbamate to introduce the Boc-protected methylamino moiety.
  • Subsequent hydrolysis and workup to yield the Boc-protected methylamino acid.

This method allows for high stereoselectivity and yields. For example, a reported synthesis achieved 82% yield of a related Boc-protected methylamino acid intermediate with careful temperature control (−70 °C to −78 °C) and quenching steps using saturated sodium bicarbonate solution.

Reductive Amination and Protection Strategies

Reductive amination is a versatile technique for introducing amino substituents and can be coupled with Boc protection:

  • Starting from a suitable aldehyde or keto acid derivative, the amine is introduced via reductive amination using sodium triacetoxyborohydride in the presence of acetic acid.
  • The amine is then protected with Boc groups using tert-butoxycarbonyl anhydride.
  • Global deprotection of acid-labile protecting groups can be performed with trifluoroacetic acid (TFA) in dichloromethane with water to yield the target compound.

This approach is useful for modifying amino acid side chains and allows for the preparation of analogs with different substitutions.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Direct Boc protection + methylation Boc2O, methyl iodide, triethylamine Room temp, basic medium Moderate Simple, straightforward Risk of side reactions, moderate selectivity
Asymmetric synthesis via chiral intermediates Oxazolidinone derivatives, dibutylboron triflate, tert-butyl methyl(2-oxoethyl)carbamate, triethylamine Low temp (−70 to −78 °C), controlled quenching Up to 82% High stereoselectivity, scalable Requires low temperature control, complex setup
Reductive amination + Boc protection Aldehydes or keto acids, sodium triacetoxyborohydride, acetic acid, Boc2O, TFA Room temp, overnight reactions 42-87% Versatile, clean reactions, adaptable to analogs Multiple steps, use of acid-labile protecting groups

Research Findings and Notes

  • The asymmetric synthesis route provides a practical method for producing orthogonally protected β-hydroxy γ-amino acids, which can be adapted to prepare 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid with high yield and stereochemical purity.
  • Reductive amination combined with Boc protection is widely used in medicinal chemistry for preparing amino acid derivatives with various substitutions, offering flexibility in modifying the amino acid moiety.
  • Direct methylation after Boc protection is feasible but may require optimization to prevent side reactions, especially in the presence of free carboxylic acid groups.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include the free amine after Boc removal and various substituted derivatives depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The removal of the Boc group is facilitated by acidic conditions, leading to the formation of a carbocation intermediate, which is then hydrolyzed to yield the free amine .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid and analogous compounds:

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Functional Properties/Applications References
This compound (94994-39-5) C₁₀H₁₉NO₄ 217.26 Boc-protected methylamino at C4 of butanoic acid Peptide synthesis intermediate; enhanced steric protection
4-((tert-Butoxycarbonyl)amino)butanoic acid (N/A) C₉H₁₇NO₄ 203.24 Boc-protected amino at C4 (no methyl group) Less steric hindrance; faster deprotection kinetics
5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid (72072-06-1) C₁₀H₁₇NO₅ 231.25 Boc-amino at C5; ketone at C4 of pentanoic acid Increased reactivity due to ketone; potential crosslinking
(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid (179412-79-4) C₁₁H₂₁NO₄ 231.29 Boc-amino at C3; methyl branch at C4 of pentanoic acid Stereospecific interactions in drug design
4-[(Quinolin-4-yl)amino]butanoic acid (N/A) C₁₃H₁₄N₂O₂ 230.26 Quinoline substituent at C4 of butanoic acid Anticancer/antimicrobial activity via π-π stacking
(S)-3-((Boc)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid (270065-80-0) C₁₆H₂₀F₃NO₄ 371.33 Trifluoromethylphenyl at C4; Boc-amino at C3 Enhanced hydrophobicity; metabolic stability

Key Research Findings

Steric and Electronic Effects
  • The methyl group on the amino moiety in the target compound increases steric hindrance compared to its non-methylated counterpart (C₉H₁₇NO₄, CAS N/A). This slows deprotection under acidic conditions, making it advantageous for stepwise synthesis .
  • The quinoline derivative (C₁₃H₁₄N₂O₂) exhibits distinct electronic properties due to its aromatic system, enabling interactions with biological targets (e.g., enzymes or DNA) via π-π stacking. This contrasts with the target compound’s primary role as a synthetic intermediate .
Chain Length and Reactivity
  • 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid (C₁₀H₁₇NO₅) features a pentanoic acid backbone and a ketone group, which increases electrophilicity at C4. This enhances its utility in conjugation reactions, unlike the target compound’s carboxylic acid-driven reactivity .
  • (S)-3-((Boc)amino)-4-methylpentanoic acid (C₁₁H₂₁NO₄) demonstrates how chain elongation and branching influence pharmacokinetics.
Hydrophobicity and Metabolic Stability
  • The trifluoromethylphenyl group in (S)-3-((Boc)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid (C₁₆H₂₀F₃NO₄) significantly boosts hydrophobicity and resistance to oxidative metabolism, making it suitable for in vivo applications. In contrast, the target compound’s Boc-methyl group offers moderate hydrophobicity .

Biological Activity

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid (CAS No. 94994-39-5) is a compound that serves as an important intermediate in organic synthesis, particularly in peptide chemistry. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.

  • Molecular Formula : C10H19NO4
  • Molecular Weight : 217.26 g/mol
  • Structure : Contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Target Interactions

The compound primarily acts as a precursor in the synthesis of more complex molecules. Its specific biological targets depend on the final products formed from it. The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in various biochemical pathways.

Biochemical Pathways

This compound is involved in:

  • Peptide Synthesis : Functions as a protecting group for amino acids.
  • Enzyme Interactions : May interact with enzymes like cytochrome P450, influencing drug metabolism and other metabolic processes.

Biological Activities

The compound exhibits a range of biological activities, including:

Activity TypeDescription
AntioxidantProtects cells from oxidative stress.
Anti-inflammatoryReduces inflammation in various biological contexts.
AntimicrobialShows potential against bacterial and fungal pathogens.

Case Studies and Research Findings

  • Antioxidant Activity : A study demonstrated that derivatives of this compound exhibited significant antioxidant activity in vitro, protecting cellular components from oxidative damage .
  • Anti-inflammatory Effects : Research indicated that the compound could modulate inflammatory pathways, reducing cytokine production in macrophage cell lines .
  • Antimicrobial Properties : In a screening assay, derivatives were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility and stability:

  • Solubility : Slightly soluble in water; more soluble in organic solvents.
  • Stability : Stable under normal laboratory conditions but sensitive to light and heat .

Medicinal Chemistry

This compound is widely utilized in the synthesis of biologically active molecules, serving as an intermediate in drug development processes.

Industrial Applications

In the chemical industry, it is applied in the production of fine chemicals and specialty chemicals due to its unique structural properties.

Q & A

Q. Basic: How to design a synthesis route for 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid?

Methodological Answer: A typical synthesis involves:

  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino group using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like THF or DCM .
  • Methylation : Perform selective methylation of the amino group using methyl iodide or dimethyl sulfate under alkaline conditions .
  • Carboxylic Acid Formation : Hydrolyze ester intermediates (e.g., methyl esters) using aqueous NaOH or LiOH to yield the final carboxylic acid .
    Key Validation : Monitor reaction progress via TLC or HPLC, and confirm intermediates using 1^1H NMR (e.g., Boc proton signals at δ 1.3–1.5 ppm) .

Q. Advanced: How to optimize synthesis using microwave-assisted techniques?

Methodological Answer: Microwave-assisted synthesis enhances reaction efficiency:

  • Reduced Reaction Time : For Boc protection, microwave irradiation (50–100°C, 10–30 min) achieves >90% yield compared to conventional 12-hour reflux .
  • Solvent Selection : Use polar solvents like DMF or DMSO to improve microwave absorption.
  • Challenge : Ensure compatibility of microwave conditions with acid-sensitive intermediates. Validate purity via LC-MS and compare kinetic data with traditional methods .

II. Analytical Characterization

Q. Basic: What analytical methods confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies Boc (δ 1.3–1.5 ppm, 9H), methylamino (δ 2.8–3.1 ppm, 3H), and carboxylic acid (δ 10–12 ppm, broad) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) and detect side products (e.g., de-Boc derivatives) .
  • FT-IR : Confirm Boc (C=O stretch at ~1680 cm1^{-1}) and carboxylic acid (O-H stretch at ~2500–3300 cm1^{-1}) .

Q. Advanced: How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Methodological Answer:

  • Isotopic Labeling : Use 13^{13}C-labeled Boc groups to distinguish overlapping signals.
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., for chiral centers) by growing single crystals in ethyl acetate/hexane mixtures .
  • Case Study : A corrigendum in structural reporting highlighted misassigned signals due to tautomerization; repeating experiments under anhydrous conditions resolved discrepancies .

III. Functional and Safety Considerations

Q. Basic: How do functional groups influence its reactivity in peptide coupling?

Methodological Answer:

  • Boc Group : Provides steric protection for the amino group during solid-phase peptide synthesis (SPPS). Deprotection with TFA yields free amines .
  • Carboxylic Acid : Activates via EDC/HOBt for amide bond formation with amino groups in peptides .
  • Methylamino Group : Modifies solubility (logP ~1.2) and influences bioactivity in target molecules .

Q. Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods for TFA-mediated deprotection (toxic vapors). Avoid skin contact with methylating agents (e.g., methyl iodide) .
  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation of respiratory irritation .

IV. Applications in Drug Development

Q. Basic: How is this compound used in peptide-based drug design?

Methodological Answer:

  • Linker Molecule : Incorporates into peptide backbones to improve metabolic stability (e.g., protease resistance) .
  • Example : Used in synthesizing GABA derivatives for neurological targets, confirmed via fluorescence spectroscopy and receptor binding assays .

Q. Advanced: What strategies enhance its bioavailability in medicinal chemistry?

Methodological Answer:

  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability. Hydrolyze in vivo to release the active acid .
  • Structure-Activity Relationship (SAR) : Modify the methylamino group to trifluorophenyl derivatives for enhanced target affinity (IC50_{50} < 100 nM in kinase assays) .

Data Interpretation and Reproducibility

Q. Advanced: How to address batch-to-batch variability in synthesis?

Methodological Answer:

  • Quality Control : Implement strict solvent drying (e.g., molecular sieves for DCM) and monitor Boc protection efficiency via 19^{19}F NMR for fluorinated analogs .
  • Statistical Analysis : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry) and reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.